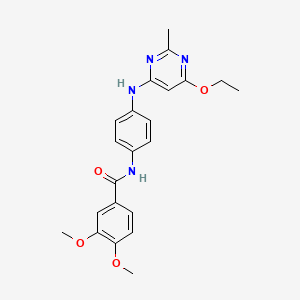![molecular formula C19H20N2O4S2 B2584796 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 895448-80-3](/img/structure/B2584796.png)
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, a methoxy group, and a tosyl-propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Tosyl-Propanamide Moiety: The tosyl-propanamide moiety can be synthesized by reacting tosyl chloride with propanamide in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the tosyl-propanamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the tosyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tosyl group, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Methoxy-substituted derivatives or tosyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfur-containing compounds. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells or act as an inhibitor of specific enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Wirkmechanismus
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole core may interact with the active site of enzymes, inhibiting their activity. The methoxy and tosyl groups can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
- (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
- (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-benzylpropanamide
Uniqueness
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is unique due to the presence of both the methoxy and tosyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzo[d]thiazole core makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-4-7-15(8-5-13)27(23,24)11-10-18(22)20-19-21(2)16-9-6-14(25-3)12-17(16)26-19/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXPJUWMACMTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)
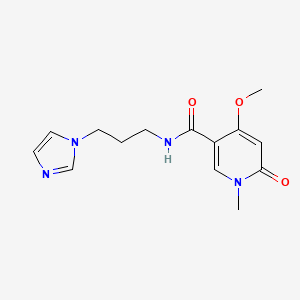

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B2584719.png)

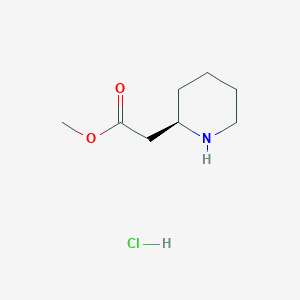
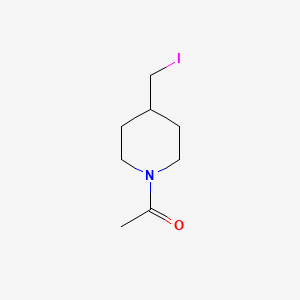
![3-{[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2584726.png)
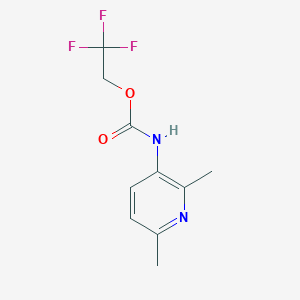
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)
![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2584733.png)
